(3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Description
The compound (3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid is a complex peptide with a highly intricate structure This compound is notable for its extensive sequence of amino acids, each contributing to its unique properties and functions
Properties
IUPAC Name |
(3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H209N35O38S/c1-16-72(10)112(174-135(208)103(67-176)169-126(199)94(57-79-39-41-82(177)42-40-79)161-132(205)101(63-110(186)187)166-134(207)102(66-175)170-139(212)113(73(11)17-2)172-118(191)84(142)55-77-31-21-19-22-32-77)137(210)152-76(14)117(190)155-91(49-52-213-15)122(195)165-99(61-108(182)183)130(203)156-87(38-28-30-51-141)123(196)173-114(74(12)18-3)138(211)167-97(59-81-65-148-68-150-81)128(201)158-89(44-47-105(144)179)120(193)157-90(45-48-106(145)180)121(194)164-100(62-109(184)185)131(204)162-95(56-78-33-23-20-24-34-78)133(206)171-111(71(8)9)136(209)168-98(60-107(146)181)129(202)163-96(58-80-64-149-85-36-26-25-35-83(80)85)127(200)160-93(54-70(6)7)125(198)159-92(53-69(4)5)124(197)151-75(13)116(189)154-88(43-46-104(143)178)119(192)153-86(115(147)188)37-27-29-50-140/h19-26,31-36,39-42,64-65,68-76,84,86-103,111-114,149,175-177H,16-18,27-30,37-38,43-63,66-67,140-142H2,1-15H3,(H2,143,178)(H2,144,179)(H2,145,180)(H2,146,181)(H2,147,188)(H,148,150)(H,151,197)(H,152,210)(H,153,192)(H,154,189)(H,155,190)(H,156,203)(H,157,193)(H,158,201)(H,159,198)(H,160,200)(H,161,205)(H,162,204)(H,163,202)(H,164,194)(H,165,195)(H,166,207)(H,167,211)(H,168,209)(H,169,199)(H,170,212)(H,171,206)(H,172,191)(H,173,196)(H,174,208)(H,182,183)(H,184,185)(H,186,187)/t72-,73-,74-,75-,76-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQNDBYDZASQG-YQRZJRGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H209N35O38S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3010.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing complex peptides with multiple amino acids and stereocenters:
- The peptide chain is assembled on a solid resin support starting from the C-terminal amino acid.
- Each amino acid is added sequentially using activated derivatives (e.g., Fmoc- or Boc-protected amino acids).
- Side chains are protected with suitable protecting groups to prevent undesired reactions.
- Coupling agents such as HBTU, HATU, or DIC are used to activate carboxyl groups for amide bond formation.
- After each coupling, the N-terminal protecting group is removed (e.g., Fmoc removal with piperidine).
- After complete assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acid (e.g., trifluoroacetic acid).
- Purification is performed by preparative HPLC.
This method allows for high stereochemical fidelity and is suitable for peptides with complex sequences and modifications.
Solution-Phase Peptide Synthesis
For very large peptides or peptides with difficult sequences, solution-phase synthesis or segment condensation can be employed:
- Peptide fragments are synthesized separately and then coupled.
- Protecting groups and coupling reagents are carefully chosen to allow selective deprotection and coupling.
- This approach can be combined with SPPS to assemble large peptides from smaller segments.
Chemo-Enzymatic Synthesis Approaches
Recent advances include enzymatic methods to prepare stereochemically defined amino acids and peptides:
- Enzymes such as phenylalanine ammonia lyases (PALs) and transaminases (TAs) are used to synthesize β-branched aromatic α-amino acids with high enantiomeric purity, which are key building blocks in complex peptides.
- Dynamic kinetic resolution and cascade reactions involving amino acid oxidases and methyltransferases can produce modified amino acids for incorporation into peptide chains.
- These methods reduce the need for harsh chemical conditions and improve stereochemical control.
Protection and Activation Strategies
Given the compound’s multiple amino, carboxyl, hydroxyl, and sulfanyl groups, protecting groups must be carefully selected:
| Functional Group | Typical Protecting Groups | Notes |
|---|---|---|
| Amino (-NH2) | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc preferred for SPPS due to mild deprotection |
| Carboxyl (-COOH) | Methyl, t-butyl esters | Removed under acidic conditions |
| Hydroxyl (-OH) | TBDMS (tert-butyldimethylsilyl), benzyl ethers | Stable under peptide coupling conditions |
| Sulfanyl (-SH) | Trityl, Acetamidomethyl (Acm) | Protects thiol groups during synthesis |
Activation of carboxyl groups for peptide bond formation is commonly achieved using carbodiimides (e.g., DIC, EDC) often in combination with additives like HOBt or HOAt to suppress racemization.
Representative Synthetic Route (Conceptual)
- Synthesis of protected amino acid building blocks with correct stereochemistry.
- Sequential coupling on solid support using SPPS, with cycles of coupling and deprotection.
- Incorporation of modified residues (e.g., β-methylated phenylalanine) using chemo-enzymatic synthesis-derived amino acids.
- Cleavage and global deprotection to release the full peptide.
- Purification by reversed-phase HPLC.
- Characterization by mass spectrometry, NMR, and optical rotation to confirm structure and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
The compound (3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reduction of disulfide bonds to free thiol groups can be achieved using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
- **
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Biological Activity
The compound known as (3S)-4-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid is a complex peptide with potential biological activities. This article explores its biological activity by reviewing various studies and data.
Molecular Formula
The molecular formula for this compound is complex due to its extensive chain of amino acids and functional groups. The structural complexity suggests potential interactions with various biological targets.
Key Features
The compound contains multiple amino acid residues, including:
- Amino acids : Several amino acid derivatives contribute to its biological activity.
- Functional groups : The presence of carboxylic acids, amides, and indole rings may influence its interaction with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The structural components suggest potential binding to receptors such as G-protein coupled receptors (GPCRs).
- Cell Signaling Modulation : It could modulate signaling pathways that affect cell proliferation and apoptosis.
Pharmacological Studies
Research has demonstrated that similar compounds exhibit various pharmacological effects:
- Anticancer Activity : Some analogs have shown promise in inhibiting tumor growth in vitro and in vivo.
- Antimicrobial Properties : Certain structures within the compound may exhibit antimicrobial activity against a range of pathogens.
- Neuroprotective Effects : There is evidence suggesting that related compounds can protect neuronal cells from oxidative stress.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- A study published in the Journal of Medicinal Chemistry found that compounds with similar amino acid sequences exhibited significant inhibitory effects on cancer cell lines .
- Another investigation highlighted the antimicrobial properties of peptide derivatives against Gram-positive bacteria .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds with similar structural features have shown promise in anticancer therapies. The presence of amino acids and functional groups may enhance biological activity against cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. For instance, peptides derived from such compounds can mimic natural signaling molecules, potentially leading to the development of novel anticancer agents .
Peptide Synthesis
The compound's structure suggests it could serve as a building block in peptide synthesis. Its multiple amino acid residues allow for the creation of complex peptides that can be tailored for specific biological functions, such as enzyme inhibitors or receptor ligands. This versatility is crucial for drug development, particularly in creating targeted therapies for diseases like cancer or diabetes .
Biochemical Research Applications
Protein Interaction Studies
Due to its intricate structure, this compound can be utilized to study protein-ligand interactions. Understanding how such compounds bind to proteins can provide insights into their mechanisms of action and help identify new therapeutic targets. This application is particularly relevant in the context of drug discovery and development .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Enzymes that play critical roles in metabolic pathways can be inhibited by structurally similar compounds, leading to decreased substrate conversion rates. This property can be harnessed in designing drugs that regulate metabolic disorders or infectious diseases .
Q & A
Q. Q1: What experimental strategies are recommended for synthesizing this multifunctional peptide, given its structural complexity?
Methodological Answer: Synthesis requires a stepwise solid-phase peptide synthesis (SPPS) approach with orthogonal protecting groups (e.g., Fmoc/t-Bu) to manage reactive side chains like imidazole (from histidine) and thiol (from methionine). Iterative coupling cycles should employ catalysts such as HOBt/DIC for amide bond formation, with rigorous HPLC purification after each step to minimize truncated sequences . For challenging stereochemical centers (e.g., 3S, 4S configurations), chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated reductive amination) may be necessary . Kinetic monitoring via LC-MS at each synthesis stage is critical to detect and correct errors early .
Q. Q2: Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and detect isotopic patterns.
- Multidimensional NMR (e.g., - HSQC, NOESY) to resolve stereochemistry and backbone conformation, particularly for overlapping signals in aromatic regions (e.g., phenylalanine, tryptophan) .
- Ion-Mobility Spectroscopy to assess folding and aggregation states.
- Reverse-Phase HPLC with UV/Vis and fluorescence detection (λ = 280 nm for tyrosine/tryptophan) to quantify purity (>98% required for biological assays) .
Advanced Research Questions
Q. Q3: How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
Methodological Answer: Contradictions often arise from:
- Batch variability : Implement strict quality control (QC) protocols, including orthogonal characterization (e.g., circular dichroism for secondary structure validation) .
- Assay conditions : Standardize buffer systems (e.g., pH 7.4 PBS vs. Tris-HCl) and validate cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
- Structural isomers : Use chiral columns (e.g., Chirobiotic T) to isolate enantiomers and test individual isomers for activity .
Publish raw datasets (e.g., dose-response curves, IC values) alongside metadata (e.g., temperature, solvent composition) to facilitate cross-study comparisons .
Q. Q4: What computational methods are effective for predicting the compound’s conformational stability and target binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to simulate folding dynamics over ≥100 ns trajectories. Focus on flexible regions (e.g., N-terminal residues) and salt bridges (e.g., carboxylate-amine interactions) .
- Docking Studies : Employ flexible docking algorithms (e.g., AutoDock Vina) with cryo-EM or X-ray structures of target proteins (e.g., proteases, GPCRs). Validate predictions with mutagenesis data (e.g., alanine scanning) .
- Free Energy Perturbation (FEP) : Calculate binding affinities for analogs with modified residues (e.g., substituting methionine with norleucine) to guide rational design .
Methodological and Safety Considerations
Q. Q5: How should researchers design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C, sampling at 0, 6, 12, and 24 hours. Monitor degradation via LC-MS and identify byproducts (e.g., deamidation, oxidation) .
- Light Sensitivity : Expose to UV-A (365 nm) and measure photodegradation kinetics using a quartz cuvette setup with a deuterium lamp .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, with Tukey’s post-hoc test for significance (p < 0.05) .
Q. Q6: What safety protocols are critical when handling this compound’s reactive functional groups?
Methodological Answer:
- Thiol Handling : Work under inert atmosphere (N/Ar) to prevent disulfide formation. Use Ellman’s reagent to quantify free -SH groups and confirm reduction steps .
- Imidazole Safety : Avoid skin contact (potential irritant) and use closed systems for reactions involving histidine residues .
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., TFA from SPPS) with bicarbonate or citric acid before disposal .
Data Interpretation and Optimization
Q. Q7: How can researchers optimize synthetic yield while minimizing epimerization risks?
Methodological Answer:
- Coupling Optimization : Screen coupling agents (e.g., HATU vs. PyBOP) and bases (e.g., DIPEA vs. NMM) in microreactors to identify conditions with >95% yield and <2% epimerization .
- Temperature Control : Perform couplings at 0–4°C to slow racemization, especially for C-terminal residues with β-branched side chains (e.g., valine, isoleucine) .
- In Situ Monitoring : Use FTIR to track carbonyl stretching (1650–1750 cm) and confirm complete deprotection .
Q. Q8: What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism or R (drc package). Report EC with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in high-throughput screens .
- Multivariate Analysis : Use PCA to identify covariates (e.g., cell passage number, operator) influencing assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
